Water-18O
Overview
Description
Water-18O is an isotopically modified form of water, consisting of two hydrogen atoms covalently bonded to an oxygen-18 atom . It is used in various scientific fields such as paleoclimatology, hydrology, plant ecology, and PET applications . It provides a means to incorporate a stable and universal tag on peptides or proteins that is resistant to back-exchange and is readily distinguished from native in MS-based measurements .
Synthesis Analysis
This compound is produced through a process of oxygen isotope separation utilizing cryogenic air separation technology . The intermediate product is enriched in the form of a D2 18O molecule. This product is used as doubly labeled water by deuterium and oxygen-18 isotopes to study the metabolic rate of living organisms .Molecular Structure Analysis
The molecular formula of this compound is H2O . It has a molecular weight of 20.015 g/mol . The structure consists of two hydrogen atoms covalently bonded to an oxygen-18 atom .Chemical Reactions Analysis
This compound is used in various chemical processes and reactions. By marking chemical compounds with oxygen-18 isotope and tracing it in chemical processes and reactions, the mechanism of reaction and study of physical-chemical processes can be studied .Physical And Chemical Properties Analysis
This compound has a molecular weight of 20.015 g/mol . It has a density of 1.11 g/mL at 20°C . It is most convenient to store, transport, and use Oxygen-18 in the form of water enriched with this isotope .Mechanism of Action
Stable isotope ratios of hydrogen and oxygen (δ2H and δ18O) in Water-18O provide important insights into the way that people interact with and manage the hydrological cycle . It is used in medical sciences to diagnose diseases using the technique of detecting pet scan or cut-off with positron emission .
Safety and Hazards
Future Directions
Understanding the variation of stable hydrogen (H) and oxygen (O) isotopes in tap water has global application for several diverse fields . The management of water resources is expected to become increasingly challenging given the predicted impacts of climate change, urbanization, economic development, and increasingly complex water resource supply systems and infrastructure .
properties
IUPAC Name |
oxidane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O/h1H2/i1+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOFNOQVPJJNP-NJFSPNSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[18OH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933267 | |
Record name | (~18~O)Water | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40933267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
20.015 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14314-42-2, 14797-71-8 | |
Record name | Water-18O | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14314-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Water O-18 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014314422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxygen, isotope of mass 18 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~18~O)Water | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40933267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WATER O-18 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QV8F8BYNJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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